N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1403767-08-7
VCID: VC2881592
InChI: InChI=1S/C8H16N2O.ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;/h7-9H,2-6H2,1H3;1H
SMILES: CN(C1CCOC1)C2CNC2.Cl
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride

CAS No.: 1403767-08-7

Cat. No.: VC2881592

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride - 1403767-08-7

Specification

CAS No. 1403767-08-7
Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
IUPAC Name N-methyl-N-(oxolan-3-yl)azetidin-3-amine;hydrochloride
Standard InChI InChI=1S/C8H16N2O.ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;/h7-9H,2-6H2,1H3;1H
Standard InChI Key CNKRKTYXLYTSBE-UHFFFAOYSA-N
SMILES CN(C1CCOC1)C2CNC2.Cl
Canonical SMILES CN(C1CCOC1)C2CNC2.Cl

Introduction

Chemical Structure and Properties

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride features a bicyclic structure with two heterocyclic rings: a four-membered azetidine ring (nitrogen-containing) and a five-membered tetrahydrofuran ring (oxygen-containing), connected through a methyl-substituted amine linker. This structural arrangement contributes to its unique chemical properties and potential biological activities.

The compound exists in multiple salt forms, primarily as a hydrochloride (HCl) salt or dihydrochloride (2HCl) salt, which affects its molecular formula, weight, and solubility characteristics. The hydrochloride form has increased stability and solubility in aqueous solutions compared to the free base, making it more suitable for pharmaceutical applications .

Key Physical and Chemical Properties

PropertyHydrochloride SaltDihydrochloride Salt
CAS Number1403767-08-71403763-30-3 (R-isomer)
Molecular FormulaC₈H₁₇ClN₂OC₈H₁₈Cl₂N₂O
Molecular Weight192.69 g/mol229.15 g/mol
IUPAC NameN-methyl-N-(oxolan-3-yl)azetidin-3-amine;hydrochlorideN-methyl-N-(oxolan-3-yl)azetidin-3-amine;dihydrochloride
MDL NumberMFCD22581531-
Physical StateSolidSolid
Storage ConditionsInert atmosphere, 2-8°CSimilar to hydrochloride salt

The compound's structure contributes to its chemical reactivity, particularly through the nitrogen atoms that serve as key reactive sites for various chemical transformations .

Stereochemistry and Isomeric Forms

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride exhibits stereoisomerism due to the chiral center at the C-3 position of the tetrahydrofuran ring. This creates the possibility for R and S enantiomers, with distinct chemical properties and potentially different biological activities.

The (R)-isomer, designated as (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride, has been specifically identified with the CAS number 1403763-30-3. This stereochemical configuration is crucial for specific interactions with biological targets, potentially affecting its pharmacodynamics and pharmacokinetics .

The stereochemistry at the tetrahydrofuran C-3 position is particularly important for:

  • Molecular recognition by biological receptors

  • Binding affinity to target proteins

  • Potential therapeutic effects

  • Application in enantioselective synthesis

Research indicates that the stereochemical purity of this compound is essential for its application in advanced pharmaceutical development, as different enantiomers may exhibit varying biological activities and potencies .

Synthesis Methods

The synthesis of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride involves several key steps that require careful control of reaction conditions to ensure high yield and purity. Multiple synthetic routes have been developed, with variations in starting materials, reagents, and conditions.

General Synthetic Pathway

The general synthesis typically follows these key steps:

  • Formation of the tetrahydrofuran ring through cyclization of 1,4-dihalobutanes with a base

  • Azetidine ring formation via reaction of an appropriate amine with a halogenated precursor under basic conditions

  • Methylation of the nitrogen atom using methyl iodide or similar methylating agents

  • Conversion to the hydrochloride salt form by reaction with hydrochloric acid

Specific Synthetic Approaches

One specific approach involves:

  • Preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction

  • Aza-Michael addition with tetrahydrofuran-containing NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines

  • Subsequent chemical transformations to introduce the methyl group and form the final product

Critical Reaction Parameters

ParameterOptimal ConditionsEffect on Yield
Temperature20-60°CTemperatures >60°C may degrade intermediates
SolventPolar aprotic (THF, dioxane, dichloromethane)Improves reaction kinetics
CatalystsBases (DBU, sodium hydride)Enhances formation of key intermediates
StoichiometryExcess methylating agentsEnsures complete N-methylation
Reaction TimeVaries by stepExtended times may lead to side products

The synthesis requires precise control of these parameters to minimize side reactions and maximize yield of the desired product.

Chemical Reactivity and Reactions

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride can participate in various chemical reactions, primarily due to the reactivity of its nitrogen atoms and heterocyclic rings. Understanding these reactions is essential for its application in chemical synthesis and drug development.

Oxidation Reactions

The compound can undergo oxidation reactions, typically involving the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions can yield hydroxylated derivatives of the tetrahydrofuran ring, which may exhibit altered biological properties.

Reduction Reactions

Reduction reactions primarily occur at the azetidine ring, often leading to ring opening or the formation of secondary amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly employed for these transformations.

Substitution Reactions

The compound can participate in various substitution reactions, particularly at the nitrogen atoms. These reactions can involve halogenated reagents and alkylating agents, leading to the formation of new derivatives with modified pharmacological properties.

Salt Formation

The free base form can react with acids to form different salt forms. The reaction with hydrochloric acid produces the hydrochloride salt, while reaction with two equivalents of HCl yields the dihydrochloride salt. These salt forms typically exhibit enhanced stability and solubility in aqueous media compared to the free base .

Cancer Cell LineObserved Effect
Lung Cancer (A549)Moderate antiproliferative activity
Leukemia (MV4-11)Strong antiproliferative activity

Antimicrobial Properties

Research suggests that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

Key mechanisms may include:

  • Interaction with G-protein-coupled receptors

  • Modulation of enzyme activity

  • Influence on cell signaling pathways

  • Interaction with neurotransmitter systems

Further research is needed to fully elucidate its precise mechanism of action and optimize its potential therapeutic applications.

AspectDetails
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP280 - Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
UN ClassificationN/A
Packing GroupN/A

Future Research Directions

The unique structural features and preliminary biological activities of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride suggest several promising directions for future research.

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships through the synthesis and evaluation of structural analogs could provide valuable insights into:

  • The role of the azetidine and tetrahydrofuran rings in biological activity

  • The effect of substitutions at different positions

  • The influence of stereochemistry on biological activity

  • Optimization of pharmacological properties

Expanded Biological Evaluation

More comprehensive evaluation of biological activities could include:

  • Broader screening against various disease targets

  • In vivo studies to assess efficacy and safety

  • Mechanism of action studies at the molecular level

  • Pharmacokinetic and pharmacodynamic profiling

Application in Drug Discovery

The compound's potential as a building block in drug discovery merits further investigation, particularly in the areas of:

  • Development of GPCR ligands for neurological disorders

  • Creation of new antimicrobial agents

  • Anticancer drug development

  • Design of enzyme inhibitors for metabolic diseases

The continued investigation of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride and its derivatives will likely yield valuable contributions to medicinal chemistry and drug discovery in the coming years.

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